molecular formula C10H17NO2S B1407947 Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 1223573-53-2

Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B1407947
CAS No.: 1223573-53-2
M. Wt: 215.31 g/mol
InChI Key: RMCMFZVMTSLHBT-UHFFFAOYSA-N
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Description

Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a spiro junction between a thia and an aza ring, makes it a valuable building block in organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

It is known that similar compounds are used in the synthesis of pharmaceuticals such as cns penetrant cxcr2 antagonists , which suggests that this compound may also target similar receptors or enzymes.

Biochemical Pathways

Given its potential role in the synthesis of pharmaceuticals such as cns penetrant cxcr2 antagonists , it may be involved in modulating inflammatory responses and immune cell migration.

Result of Action

Based on its potential use in the synthesis of pharmaceuticals such as cns penetrant cxcr2 antagonists , it may have effects on inflammatory responses and immune cell migration.

Biochemical Analysis

Biochemical Properties

Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate plays a significant role in biochemical reactions, particularly as a building block in the synthesis of more complex molecules . It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it may act as a substrate or inhibitor for certain enzymes, altering their activity and, consequently, the biochemical pathways they regulate . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions.

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes . These changes can have wide-ranging effects on cellular function, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, it can have toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of specific metabolites, influencing overall cellular metabolism. The compound’s role in these pathways can vary, depending on the cellular context and the presence of other interacting molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. These distribution patterns are crucial for understanding the compound’s overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with suitable reagents to introduce the thia moiety . The reaction conditions often involve the use of dichloromethane as a solvent and Dess-Martin periodinane as an oxidizing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Biological Activity

Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate (CAS No. 1223573-53-2) is a compound characterized by its unique spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H17NO2S
  • Molecular Weight : 215.32 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. The compound's spirocyclic structure may enhance its binding affinity and selectivity towards these targets.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological properties:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures can quench free radicals, indicating potential antioxidant properties .
  • Neuroprotective Effects : Some derivatives of spirocyclic compounds have shown promise in protecting neuronal cells from oxidative stress, which may be relevant for neurodegenerative diseases.
  • Antimicrobial Properties : Compounds in this class have been evaluated for their ability to inhibit microbial growth, suggesting potential applications in treating infections.

Study 1: Antioxidant Activity

A study investigated the antioxidant properties of related spirocyclic compounds using the DPPH radical scavenging assay. Results indicated that these compounds effectively reduced oxidative stress markers in vitro, supporting their potential use in preventing oxidative damage in cells .

Study 2: Neuroprotective Effects

In a model of neurotoxicity induced by tert-butyl hydroperoxide (tBHP), researchers observed that treatment with related azaspiro compounds significantly reduced cell death and apoptosis markers in neuronal cell lines. This suggests a protective effect against oxidative stress-induced neuronal damage .

Study 3: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of tert-butyl 1-thia-6-azaspiro[3.3]heptane derivatives against various bacterial strains. The results demonstrated significant inhibition zones, indicating strong antibacterial activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantRadical scavenging capability
NeuroprotectionReduced apoptosis in neurons
AntimicrobialInhibition of bacterial growth

Properties

IUPAC Name

tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-9(2,3)13-8(12)11-6-10(7-11)4-5-14-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCMFZVMTSLHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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